

A Comprehensive Guide to the Solubility of Benzoylecggonine in Laboratory Solvents

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Compound of Interest

Compound Name: **benzoylecggonine**

Cat. No.: **B8811268**

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This technical guide provides an in-depth overview of the solubility of **benzoylecggonine**, the primary metabolite of cocaine. Understanding the solubility of this compound is critical for a range of scientific applications, including analytical method development, forensic toxicology, and pharmacokinetic studies. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing the solubility of **benzoylecggonine**.

Core Data Presentation: Benzoylecggonine Solubility

The solubility of **benzoylecggonine** has been determined in a variety of common laboratory solvents. The following table summarizes the available quantitative data, providing a clear comparison of its solubility characteristics.

Solvent	Solubility (mg/mL)	Temperature (°C)	Notes
Ethanol	> 26.4[1]	Not Specified	Soluble
30[2]	Not Specified		
1M Sodium Bicarbonate (NaHCO ₃)	> 26.4[1]	Not Specified	Soluble in basic aqueous solution
Dimethylformamide (DMF)	30[2]	Not Specified	
Dimethyl Sulfoxide (DMSO)	25[2]	Not Specified	
Phosphate-Buffered Saline (PBS), pH 7.2	3[2]	Not Specified	Represents solubility in a physiologically relevant buffer
Water	Insoluble[1]	Not Specified	Benzoylecgonine is poorly soluble in neutral water
Methanol	Not Quantified	Not Specified	Used as a solvent for a 1.0 mg/mL certified reference material[3]
Chloroform	Soluble	Not Specified	Qualitative data; no quantitative value available[4]
Dichloromethane	Soluble	Not Specified	Qualitative data; no quantitative value available[4]
Ethyl Acetate	Soluble	Not Specified	Qualitative data; no quantitative value available[4]

Acetone	Soluble	Not Specified	Qualitative data; no quantitative value available ^[4]
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Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The following protocol describes the widely accepted shake-flask method for determining the thermodynamic (or equilibrium) solubility of a compound. This method is considered the "gold standard" for its accuracy and reliability.

1. Objective:

To determine the maximum concentration of **benzoyllecgonine** that can be dissolved in a specific solvent at equilibrium at a controlled temperature.

2. Materials:

- **Benzoyllecgonine** (high purity solid)
- Selected solvents (e.g., methanol, acetonitrile, water, PBS)
- Scintillation vials or glass flasks with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)
- Volumetric flasks and pipettes

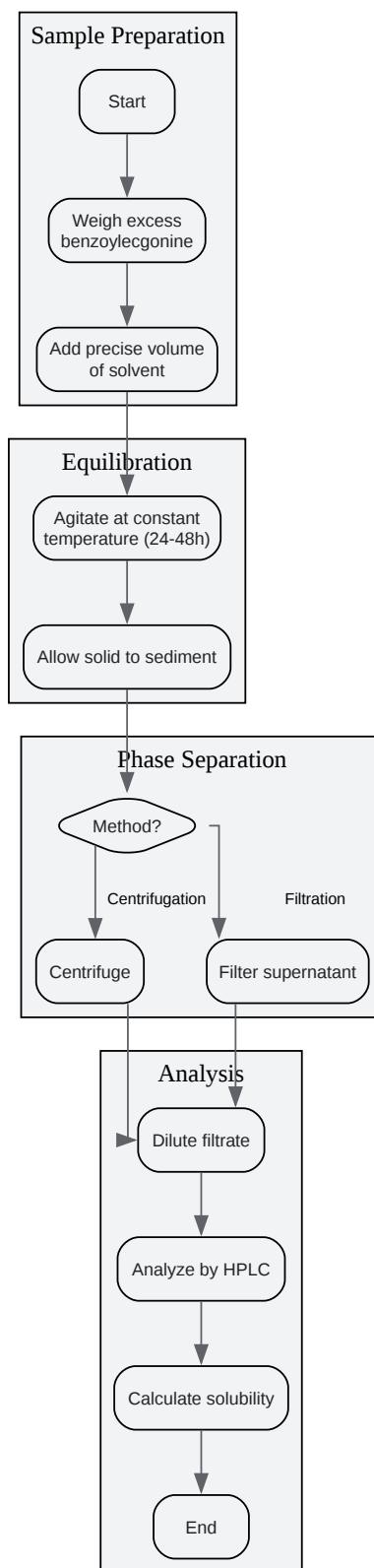
3. Procedure:

- Preparation of Supersaturated Solutions:
 - Weigh an excess amount of **benzoyllecgonine** into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
 - Add a precise volume of the chosen solvent to each vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
 - Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined in preliminary experiments by taking measurements at various time points until the concentration plateaus.
- Phase Separation:
 - After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for the sedimentation of excess solid.
 - To separate the saturated solution from the undissolved solid, two common methods can be used:
 - Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.
 - Filtration: Carefully draw the supernatant into a syringe and filter it through a syringe filter into a clean vial. Ensure that the filter material is compatible with the solvent and does not adsorb the analyte.
- Sample Analysis:
 - Prepare a series of calibration standards of **benzoyllecgonine** in the same solvent.

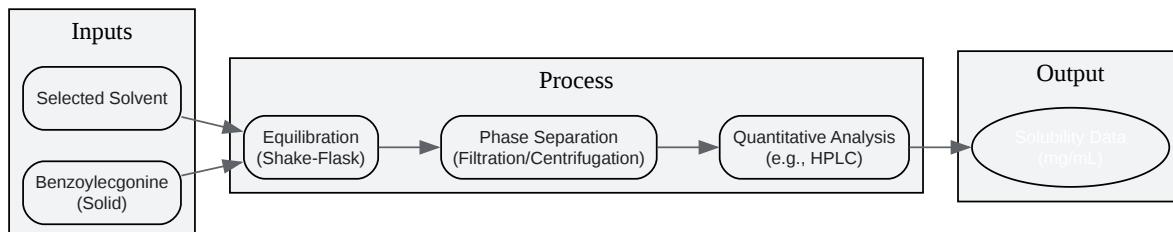
- Dilute the saturated filtrate with the solvent to a concentration that falls within the range of the calibration curve.
- Analyze the diluted samples and calibration standards using a validated HPLC method.
- Data Analysis:
 - Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standards.
 - Determine the concentration of **benzoyllecgonine** in the diluted samples from the calibration curve.
 - Calculate the solubility of **benzoyllecgonine** in the original saturated solution by multiplying the determined concentration by the dilution factor.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the assessment of **benzoyllecgonine**'s solubility.

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Caption: Experimental workflow for determining thermodynamic solubility.



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Caption: Logical relationship in solubility assessment.

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